N-(4-(Dimethylamino)benzylidene)-2-methyl-P-anisidine
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Overview
Description
N-(4-(Dimethylamino)benzylidene)-2-methyl-P-anisidine is an organic compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its applications in various fields, including chemistry, biology, and materials science, due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dimethylamino)benzylidene)-2-methyl-P-anisidine typically involves the condensation reaction between 4-(Dimethylamino)benzaldehyde and 2-methyl-P-anisidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Dimethylamino)benzylidene)-2-methyl-P-anisidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amines or reduced Schiff bases.
Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.
Scientific Research Applications
N-(4-(Dimethylamino)benzylidene)-2-methyl-P-anisidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and magnetic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of N-(4-(Dimethylamino)benzylidene)-2-methyl-P-anisidine involves its interaction with molecular targets through its Schiff base moiety. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound’s electronic properties allow it to participate in charge transfer interactions, which can modulate the activity of biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(Dimethylamino)benzylidene)-4-hydroxybenzohydrazide: Another Schiff base with similar structural features but different functional groups.
N-(4-(Dimethylamino)benzylidene)-N-methylhydrazinecarbothioamide: A related compound with a thioamide group instead of an anisidine moiety.
Uniqueness
N-(4-(Dimethylamino)benzylidene)-2-methyl-P-anisidine is unique due to its specific combination of the dimethylamino and anisidine groups, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in nonlinear optics and as a ligand in coordination chemistry .
Properties
CAS No. |
56133-48-3 |
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Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
4-[(4-methoxy-2-methylphenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H20N2O/c1-13-11-16(20-4)9-10-17(13)18-12-14-5-7-15(8-6-14)19(2)3/h5-12H,1-4H3 |
InChI Key |
XTJIXFQGLCMKGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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